3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Description
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C17H13N5 and a molecular weight of 287.32 g/mol This compound is characterized by its fused-ring structure, which includes both pyrazole and triazine rings
Properties
IUPAC Name |
3,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c18-16-15(13-9-5-2-6-10-13)20-21-17-14(11-19-22(16)17)12-7-3-1-4-8-12/h1-11H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRXYBHYYBHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazine with benzaldehyde derivatives in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters .
Chemical Reactions Analysis
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
4-Amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazin-4-amine: Known for its explosive properties, this compound has a different functional group arrangement, leading to distinct chemical behavior.
1,2,4-Triazine derivatives: These compounds share the triazine ring but differ in their substituents and overall structure, resulting in varied applications and reactivity.
The uniqueness of this compound lies in its specific fused-ring structure and the presence of phenyl groups, which contribute to its distinct chemical and physical properties.
Biological Activity
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine, a compound with the molecular formula C₁₇H₁₃N₅ and CAS number 1306738-72-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₇H₁₃N₅
- Molecular Weight : 287.32 g/mol
- CAS Number : 1306738-72-6
- Hazard Classification : Irritant
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, which share structural similarities with this compound, exhibit significant antitumor activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of kinase pathways that are crucial for tumor growth and survival .
Kinase Inhibition
One of the prominent biological activities associated with this compound is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling processes. The inhibition of specific kinases can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents. For example, certain studies have highlighted the compound's potential as an Aurora-A kinase inhibitor, which is vital in cell cycle regulation .
Anti-inflammatory Properties
In addition to its antitumor effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This activity is particularly relevant in conditions characterized by chronic inflammation where inflammatory mediators exacerbate disease progression. Research has indicated that similar compounds can modulate inflammatory pathways and reduce cytokine production .
Study 1: Anticancer Activity Assessment
A study conducted on various pyrazolo derivatives demonstrated that this compound exhibited potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to induce apoptosis through caspase activation pathways.
Study 2: Kinase Inhibition Profile
Another study focused on the compound's ability to inhibit Aurora-A kinase. The results indicated that it effectively reduced kinase activity in vitro and showed promise in enhancing the efficacy of existing chemotherapeutic agents in preclinical models.
Study 3: Anti-inflammatory Mechanisms
Research examining the anti-inflammatory effects found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in a murine model of inflammation. This suggests potential therapeutic applications in diseases characterized by excessive inflammation.
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
